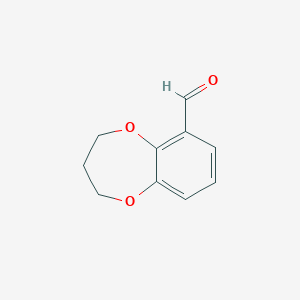

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

CAS No.: 209256-62-2

Cat. No.: VC3777712

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 209256-62-2 |

|---|---|

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde |

| Standard InChI | InChI=1S/C10H10O3/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4,7H,2,5-6H2 |

| Standard InChI Key | VXDUBVRFTGUJCJ-UHFFFAOYSA-N |

| SMILES | C1COC2=CC=CC(=C2OC1)C=O |

| Canonical SMILES | C1COC2=CC=CC(=C2OC1)C=O |

Introduction

Chemical Structure and Properties

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde possesses a well-defined chemical structure with properties that make it suitable for various applications in research and industry. The compound's molecular formula is C10H10O3, corresponding to a molecular weight of 178.18 g/mol . Its structure features a benzene ring fused with a seven-membered dioxepine ring, with the characteristic carbaldehyde group (-CHO) attached at the 6th position of the benzene portion of the bicyclic system. This distinctive arrangement contributes to the compound's specific reactivity patterns, particularly in relation to the aldehyde functional group, which demonstrates high reactivity toward nucleophiles in both chemical and biological contexts.

Physical and Chemical Characteristics

The physical properties of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde include its stability at room temperature, making it amenable to storage under ambient conditions without special requirements . Commercial preparations of this compound typically achieve a purity level of approximately 97%, rendering it suitable for research applications demanding high-quality reagents with minimal impurities . The compound belongs to the product family of organic building blocks, indicating its utility as a starting material or intermediate in the synthesis of more complex molecular structures with diverse applications .

Table 1: Key Physical and Chemical Properties of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Structural Features and Reactivity

The bicyclic structure of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde contains several key elements that contribute to its chemical behavior and reactivity profile. The seven-membered dioxepine ring incorporates two oxygen atoms at the 1 and 5 positions, introducing electron-donating effects that influence the electronic distribution throughout the molecule. The presence of these heteroatoms affects the reactivity of the benzene ring, potentially directing the regioselectivity of electrophilic aromatic substitution reactions and other transformations. Additionally, the conformational properties of the seven-membered ring contribute to the three-dimensional shape of the molecule, which may impact its binding interactions with biological targets and its behavior in various chemical reactions.

The carbaldehyde group at the 6-position represents a key reactive site within the molecule, capable of participating in numerous chemical transformations characteristic of aldehydes. These reactions include nucleophilic additions, condensations with amines to form imines, aldol reactions, and reductions to primary alcohols. The reactivity of this aldehyde group can be modulated by the electronic effects transmitted through the aromatic system, potentially influenced by the oxygen atoms in the dioxepine ring. In biological systems, the aldehyde functionality can form covalent bonds with nucleophilic sites on proteins and enzymes, such as the side chains of cysteine, lysine, or serine residues, potentially altering the target's structure and function through these molecular interactions.

Applications in Research and Industry

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde demonstrates versatility across multiple scientific disciplines, finding applications in medicinal chemistry, organic synthesis, and material science. The compound's unique structural features and reactivity profile enable it to serve diverse roles in research and industrial contexts, contributing to advancements in each of these fields.

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde has shown promise as a lead compound in drug development efforts, particularly for antimalarial medications. The compound may function as a species-selective inhibitor, suggesting its ability to target specific pathways or enzymes relevant to malarial parasites while minimizing effects on human biochemical processes. This selectivity represents a valuable characteristic in drug development, potentially translating to therapeutic efficacy with reduced side effects and toxicity concerns. The benzodioxepine scaffold provides a distinctive structural framework that can be further modified through medicinal chemistry approaches to optimize properties such as potency, selectivity, bioavailability, and metabolic stability.

Organic Synthesis Applications

As an intermediate in organic synthesis, 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde serves as a building block for constructing more complex molecules with diverse structures and functions. The compound's utility stems from the presence of the aldehyde group, which can participate in various transformations including aldol condensations, reductive aminations, Wittig reactions, and nucleophilic additions. These reactions enable the incorporation of the benzodioxepine scaffold into larger molecular architectures with additional functional groups and modified properties. The commercial classification of this compound as an "Organic Building Block" further confirms its recognized value in synthetic chemistry applications .

Specific applications in organic synthesis include the preparation of chemical probes for biochemical assays and the synthesis of fluorescent materials such as 1,3,5-triarylpyrazoline compounds. Chemical probes derived from this compound can facilitate the investigation of biological processes and potential drug targets, advancing our understanding of disease mechanisms and supporting drug discovery efforts. Fluorescent materials incorporating the benzodioxepine structure may find applications in biological imaging, environmental sensing, or optoelectronic devices, leveraging the unique photophysical properties that can emerge from this heterocyclic system. These diverse synthetic applications highlight the versatility of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde as a precursor for functional molecules with significance in both research and practical applications.

Material Science Innovations

In material science, the distinctive structure of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde allows its incorporation into polymer matrices to enhance performance characteristics. The benzodioxepine scaffold may influence properties such as thermal stability, mechanical strength, optical characteristics, or chemical resistance of the resulting materials. Additionally, the aldehyde functionality provides a reactive site for chemical modification or cross-linking in polymer systems, enabling the creation of materials with tailored properties for specific applications. Through reactions such as imine formation with amine-containing monomers or acetal formation with alcohols, the aldehyde group can serve as a point of attachment for other molecular components or as a cross-linking node in polymer networks.

The development of materials incorporating 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde exemplifies the bridge between molecular design and functional materials, where the chemical structure directly translates to macroscopic properties relevant for practical applications. These applications might include specialty coatings, adhesives, composite materials, or functional polymers for electronic, optical, or biomedical devices. The continued exploration of this compound in material science contexts may reveal additional opportunities for creating materials with enhanced performance characteristics or novel functionalities derived from the unique structural features of the benzodioxepine system.

Biological Activity and Mechanisms

The biological activity of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde emerges from its distinctive molecular structure and the reactivity of its functional groups, particularly the aldehyde moiety. The compound's interactions with biological systems involve specific molecular mechanisms that may explain its potential therapeutic effects and pharmaceutical relevance.

Molecular Interactions with Biological Targets

The primary mechanism underlying the biological activity of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde likely involves the formation of covalent bonds between its aldehyde group and nucleophilic sites on proteins and enzymes. This reactivity pattern is characteristic of aldehydes, which can undergo nucleophilic addition reactions with amino, thiol, or hydroxyl groups present in amino acid side chains of proteins. When such reactions occur with critical residues in an enzyme's active site or a receptor's binding pocket, they can alter the target's conformation, accessibility, or catalytic activity. These molecular interactions may constitute the basis for the compound's biological effects, including its potential antimalarial activity mentioned in the search results.

Comparative Analysis with Related Compounds

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde belongs to a family of benzodioxepine derivatives that share structural similarities but differ in specific functional groups or substitution patterns. Comparing this compound with its structural analogs provides valuable insights into structure-activity relationships and the effects of various molecular modifications on chemical properties and biological activities.

Structural Isomers and Derivatives

A closely related compound is 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, which differs only in the position of the carbaldehyde group (7th position versus 6th position). Both compounds share the same molecular formula (C10H10O3) and molecular weight (178.18 g/mol), but the different position of the aldehyde group affects their chemical and biological properties. This positional isomerism illustrates how subtle changes in molecular structure can influence a compound's behavior in chemical reactions and biological systems. The altered position of the aldehyde group may affect electronic distribution within the molecule, steric accessibility for reactions, and the compound's ability to interact with specific biological targets through altered binding geometries.

Another related compound is 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid (C10H10O4), which features a carboxylic acid group (-COOH) at the 6th position instead of an aldehyde (-CHO) . With a molecular weight of 194.19 g/mol, this analog contains an additional oxygen atom compared to the aldehyde version, resulting in different physical properties and chemical reactivity. The carboxylic acid functionality introduces increased acidity, different hydrogen bonding capabilities, and altered reactivity patterns compared to the aldehyde group. In biological systems, a carboxylic acid group typically participates in different types of interactions compared to an aldehyde, such as ionic interactions with basic amino acid residues, potentially leading to distinct biological activities and therapeutic applications.

Table 2: Comparison of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume